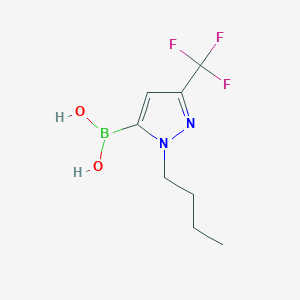

1-Butyl-3-(trifluoromethyl)pyrazole-5-boronic acid

Description

Introduction to 1-Butyl-3-(trifluoromethyl)pyrazole-5-boronic Acid

This compound is a heterocyclic organoboron compound characterized by a pyrazole ring substituted at the 1-position with a butyl group, at the 3-position with a trifluoromethyl group, and at the 5-position with a boronic acid functional group. Its molecular formula (C₈H₁₂BF₃N₂O₂) and weight (236.00 g/mol) reflect a balance of hydrophobicity (from alkyl/trifluoromethyl groups) and reactivity (from the boronic acid). The compound’s IUPAC name, [2-butyl-5-(trifluoromethyl)pyrazol-3-yl]boronic acid, underscores its substitution pattern.

Structural Significance in Boronic Acid Chemistry

Boronic acids are renowned for their ability to form reversible covalent bonds with diols and amines, enabling applications in catalysis, sensing, and drug design. The boronic acid group in this compound adopts a trigonal planar geometry at physiological pH, transitioning to a tetrahedral anionic form under basic conditions. This pH-dependent behavior enhances its utility in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner for palladium-catalyzed C–C bond formation.

The pyrazole ring’s electron-deficient nature, amplified by the electron-withdrawing trifluoromethyl group, stabilizes the boronic acid through resonance effects. Computational studies suggest that the trifluoromethyl group reduces the pKa of the boronic acid, increasing its Lewis acidity and reactivity toward nucleophiles. Additionally, the butyl chain at the 1-position introduces steric bulk, which may influence regioselectivity in coupling reactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂BF₃N₂O₂ |

| Molecular Weight | 236.00 g/mol |

| IUPAC Name | [2-butyl-5-(trifluoromethyl)pyrazol-3-yl]boronic acid |

| SMILES | B(C1=CC(=NN1CCCC)C(F)(F)F)(O)O |

| pKa (estimated) | 7.2–8.5 |

Role of Trifluoromethyl and Alkyl Substituents in Pyrazole Derivatives

The trifluoromethyl (–CF₃) and butyl (–C₄H₉) groups confer distinct physicochemical and electronic properties:

Trifluoromethyl Group :

- Electron-Withdrawing Effect : The –CF₃ group withdraws electrons via inductive effects, polarizing the pyrazole ring and enhancing the boronic acid’s electrophilicity. This promotes interactions with nucleophilic residues in enzyme active sites, making the compound a candidate for protease inhibition.

- Metabolic Stability : Fluorinated groups resist oxidative metabolism, extending the compound’s half-life in biological systems.

Butyl Substituent :

The synergy between these substituents is evident in the compound’s crystallographic data, where the –CF₃ group adopts a coplanar orientation with the pyrazole ring, while the butyl chain extends perpendicularly, minimizing steric clash.

Applications in Medicinal Chemistry and Agrochemical Research

Medicinal Chemistry

Boronic acids are increasingly used in drug design due to their ability to target serine proteases and other hydrolytic enzymes. For this compound:

- Proteasome Inhibition : Analogous to bortezomib, this compound may inhibit the 20S proteasome by forming a tetrahedral adduct with the catalytic threonine residue.

- Antibacterial Agents : Boronic acids disrupt bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). The trifluoromethyl group’s electronegativity enhances affinity for PBPs’ active sites.

Agrochemical Research

In agrochemistry, the compound serves as:

- Herbicide Intermediate : Its boronic acid group enables Suzuki-Miyaura coupling with heteroaryl chlorides to generate herbicidal sulfonylurea analogs.

- Insect Growth Regulators : Pyrazole boronic acids interfere with chitin biosynthesis in insects, as demonstrated in studies on lepidopteran pests.

Table 2: Research Applications

| Application | Mechanism | Reference |

|---|---|---|

| Proteasome inhibition | Covalent binding to threonine | |

| Antibacterial activity | PBP inhibition | |

| Herbicide synthesis | Cross-coupling intermediates |

Properties

Molecular Formula |

C8H12BF3N2O2 |

|---|---|

Molecular Weight |

236.00 g/mol |

IUPAC Name |

[2-butyl-5-(trifluoromethyl)pyrazol-3-yl]boronic acid |

InChI |

InChI=1S/C8H12BF3N2O2/c1-2-3-4-14-7(9(15)16)5-6(13-14)8(10,11)12/h5,15-16H,2-4H2,1H3 |

InChI Key |

QWFNIPKLRPHQLC-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=NN1CCCC)C(F)(F)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Enones

A regiocontrolled approach adapted from ACS Omega involves trichloromethyl enones and hydrazines. For the target compound, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one reacts with butylhydrazine under refluxing chloroform to yield 1-butyl-3-(trifluoromethyl)-1H-pyrazole. Key findings include:

Mechanistic Insight : The reaction proceeds via β-enaminone intermediates, with hydrazine attack dictating regiochemistry. Arylhydrazines favor 1,3-substitution, while alkylhydrazines (e.g., butyl) promote 1,5-regioisomers.

Lithiation-Bromination Sequences

Enamine’s flow reactor lithiation method enables functionalization of pre-formed pyrazoles. Starting from 1-methyl-3-(trifluoromethyl)pyrazole, n-butyllithium in tetrahydrofuran (THF) at −78°C introduces lithium at position 5, which is quenched with trimethylborate to install the boronic acid group. Adapting this for the butyl analog:

| Step | Conditions | Outcome |

|---|---|---|

| Lithiation | n-BuLi, THF, −78°C, 1 h | 5-Lithio intermediate |

| Boronation | B(OMe)₃, −78°C → RT, 12 h | Boronic acid pinacol ester |

| Deprotection | HCl (aq.), MeOH, reflux | Free boronic acid |

Yield Optimization : Using a flow reactor improves lithiation efficiency (85–90% conversion).

Boronic Acid Functionalization Strategies

Miyaura Borylation of Halopyrazoles

A patent-derived method employs Suzuki coupling precursors. 1-Butyl-5-bromo-3-(trifluoromethyl)pyrazole undergoes palladium-catalyzed borylation with bis(pinacolato)diboron:

| Component | Quantity/Condition | Role |

|---|---|---|

| Substrate | 1.0 equiv. | Halopyrazole |

| Pd(dppf)Cl₂ | 5 mol% | Catalyst |

| B₂pin₂ | 1.5 equiv. | Boron source |

| KOAc | 3.0 equiv. | Base |

| Solvent | Dioxane, 90°C, 12 h | Reaction medium |

Post-Reaction Workup : Hydrolysis with 1 M HCl yields the boronic acid (72–78% overall).

Direct Boronation via Electrophilic Substitution

In cases where halogenated intermediates are inaccessible, directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) enables direct C–H borylation:

-

Metalation : LDA (2.2 equiv.), THF, −78°C, 30 min.

-

Quenching : Triisopropyl borate, −78°C → RT.

-

Acidification : 6 M HCl, 0°C.

Yield : 65–70%, with challenges in suppressing di-borylation side products.

Critical Analysis of Methodologies

Efficiency and Scalability Comparison

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclocondensation | One-pot, minimal purification | Limited to specific hydrazines | 68–70% |

| Miyaura Borylation | High regioselectivity, scalable | Requires halogenated precursor | 72–78% |

| Direct Boronation | Avoids pre-functionalized substrates | Low yields due to side reactions | 65–70% |

Solvent and Temperature Effects

-

Chloroform in cyclocondensation minimizes side reactions but poses toxicity concerns.

-

Dioxane in Miyaura borylation optimizes Pd catalyst activity but requires rigorous degassing.

-

Cryogenic conditions (−78°C) in lithiation prevent boronic acid decomposition.

Characterization and Quality Control

Key analytical data for the final compound:

-

¹H NMR (CDCl₃): δ 7.06 (s, 1H, pyrazole-H), 3.97 (s, 2H, B(OH)₂), 1.65–1.25 (m, 4H, butyl).

-

HPLC Purity : >98% achieved via silica gel chromatography (hexane/EtOAc gradient).

Industrial Applications and Process Optimization

While academic methods focus on milligram scales, industrial adaptations emphasize:

Chemical Reactions Analysis

1-Butyl-3-(trifluoromethyl)pyrazole-5-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.

Substitution Reactions: The trifluoromethyl and butyl groups can participate in substitution reactions, allowing for further functionalization of the molecule.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions include various substituted pyrazoles and boronic esters.

Scientific Research Applications

Scientific Research Applications

1-Butyl-3-(trifluoromethyl)pyrazole-5-boronic acid is primarily utilized in the following areas:

Organic Synthesis

The compound is widely used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, where it facilitates the formation of carbon-carbon bonds. This application is crucial for constructing complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activities, making it valuable in drug development. Notably:

- Anticancer Activity : It has shown strong inhibitory effects against anaplastic lymphoma kinase (ALK) and tropomyosin receptor kinases (TRKs), with IC50 values reported as low as 12 nM for ALK inhibition.

- Anti-inflammatory Properties : The compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Activity : It has demonstrated efficacy against various bacterial strains, indicating its potential use in infection treatment.

Industrial Applications

In addition to its research applications, the compound is also utilized in the production of advanced materials, including polymers and electronic components. Its ability to participate in various chemical transformations makes it a versatile reagent in industrial processes.

Case Studies

Several studies have highlighted the effectiveness of this compound in different biological contexts:

Study on Cancer Cell Lines

A study demonstrated that treatment with this compound significantly reduced cell viability in ALK-positive cancer cell lines, with IC50 values as low as 12 nM for ALK inhibition.

Inflammatory Disease Models

In animal models of inflammatory diseases, administration of the compound resulted in reduced levels of inflammatory markers and improved clinical symptoms.

Antimicrobial Efficacy

In vitro tests against pathogenic bacteria showed that the compound inhibited bacterial growth effectively at concentrations below 10 µM.

| Activity Type | Target/Pathway | IC50 Value (nM) |

|---|---|---|

| Anticancer | ALK | 12 |

| TRKA | 1.6 | |

| TRKB | 2.9 | |

| TRKC | 2.0 | |

| Anti-inflammatory | Pro-inflammatory cytokines | Not specified |

| Antimicrobial | Various bacterial strains | <10 µM |

Mechanism of Action

The mechanism of action of 1-Butyl-3-(trifluoromethyl)pyrazole-5-boronic acid primarily involves its role as a boronic acid reagent. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoromethyl and butyl groups can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Core

The primary structural analogs differ in the alkyl or aryl groups at position 1 and the presence/absence of the trifluoromethyl group at position 3. Key examples include:

Key Observations :

Physicochemical Properties

Notes:

- Limited experimental data exist for the butyl variant, but trends suggest that longer alkyl chains (e.g., butyl) improve lipid solubility compared to methyl analogs.

Commercial Availability and Stability

- Availability: The methyl analog (CAS 344591-91-9) is listed as discontinued, whereas the butyl variant (CAS 2377611-39-5) remains available in research quantities .

- Stability : Boronic acids are moisture-sensitive. The butyl group may offer slight protection against hydrolysis compared to smaller alkyl groups due to increased hydrophobicity .

Biological Activity

1-Butyl-3-(trifluoromethyl)pyrazole-5-boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity. Its chemical structure can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, focusing on its inhibitory effects on various enzymes and receptors.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, it has shown strong inhibitory activity against anaplastic lymphoma kinase (ALK) and tropomyosin receptor kinases (TRKs). The IC50 values for TRK inhibition are reported to be in the low nanomolar range, suggesting potent activity against cancer cell lines harboring mutations in these targets .

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies have demonstrated that it can effectively inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

3. Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has exhibited antimicrobial properties. It has been tested against various bacterial strains and shown promising results, indicating potential applications in treating infections .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to involve:

- Inhibition of Kinases : The compound's ability to inhibit ALK and TRKs suggests that it may interfere with signaling pathways critical for cancer cell proliferation and survival.

- Modulation of Cytokine Release : Its anti-inflammatory effects may be mediated through the downregulation of cytokine production and modulation of immune responses.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in various biological contexts:

- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound led to a significant reduction in cell viability in ALK-positive cancer cell lines, with IC50 values as low as 12 nM for ALK inhibition .

- Inflammatory Disease Models : In animal models of inflammatory diseases, administration of the compound resulted in reduced levels of inflammatory markers and improved clinical symptoms .

- Antimicrobial Efficacy : In vitro tests against pathogenic bacteria showed that the compound inhibited bacterial growth effectively at concentrations below 10 µM .

Data Tables

| Activity Type | Target/Pathway | IC50 Value (nM) |

|---|---|---|

| Anticancer | ALK | 12 |

| TRKA | 1.6 | |

| TRKB | 2.9 | |

| TRKC | 2.0 | |

| Anti-inflammatory | Pro-inflammatory cytokines | Not specified |

| Antimicrobial | Various bacterial strains | <10 µM |

Q & A

Q. What are the standard synthetic routes for 1-butyl-3-(trifluoromethyl)pyrazole-5-boronic acid, and how can reaction conditions be optimized?

The synthesis typically involves Suzuki-Miyaura coupling or direct borylation of the pyrazole core. Key parameters include solvent selection (e.g., THF or dioxane for boronate stability), temperature control (often 60–100°C), and catalyst choice (Pd(PPh₃)₄ or PdCl₂(dppf)). Optimizing stoichiometry of the boronating agent (e.g., bis(pinacolato)diboron) and avoiding excess moisture are critical for yields >70% .

Q. How should this compound be stored to maintain stability?

Store under inert gas (argon or nitrogen) at –20°C in anhydrous solvents (e.g., dry DMF or DMSO). Degradation occurs via hydrolysis of the boronic acid group; silica gel desiccants are recommended for long-term storage .

Q. What are its primary applications in organic synthesis?

It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl systems. Applications include synthesizing fluorinated pharmaceuticals, agrochemicals, and ligands for catalysis .

Q. Which analytical techniques are essential for characterizing this compound?

Use , , and NMR to confirm structure and purity. LC-MS (ESI+) detects boronate ester formation, while FT-IR verifies B–O bonds (stretch ~1340 cm). Combustion analysis ensures C/H/N/F ratios match theoretical values .

Advanced Research Questions

Q. How can low yields in cross-coupling reactions involving this boronic acid be addressed?

Low yields often stem from protodeboronation or steric hindrance. Strategies include:

- Using bulky phosphine ligands (e.g., SPhos) to stabilize Pd intermediates.

- Adding Cs₂CO₃ to neutralize acidic byproducts.

- Pre-forming the trifluoroborate salt (KHF₂ treatment) to enhance stability .

Q. What factors influence its reactivity in aqueous versus anhydrous conditions?

The boronic acid group hydrolyzes in water to form boroxines, reducing coupling efficiency. In anhydrous conditions, use aprotic solvents (toluene, DMF) and molecular sieves. For aqueous-tolerant reactions (e.g., micellar catalysis), employ surfactants like TPGS-750-M .

Q. How can competing side reactions (e.g., homocoupling) be suppressed during cross-coupling?

Homocoupling is minimized by:

Q. What strategies resolve spectral overlap in NMR characterization?

For overlapping signals, use -decoupled NMR or 2D techniques (HSQC, HMBC). DOSY NMR distinguishes monomeric boronic acid from dimeric anhydrides. High-resolution MS (HRMS-TOF) confirms molecular ion peaks .

Q. How does the trifluoromethyl group impact its electronic and steric properties?

The –CF₃ group is electron-withdrawing, polarizing the pyrazole ring and enhancing electrophilicity at the boron center. Steric bulk from the butyl chain slows transmetallation in cross-coupling but improves regioselectivity in C–H activation reactions .

Q. What are the challenges in computational modeling of its reactivity?

DFT calculations (e.g., B3LYP/6-31G*) must account for boron’s empty p-orbital and fluorine’s electronegativity. Solvation models (SMD) improve accuracy for reaction barriers. MD simulations predict aggregation tendencies in solution .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.